(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride

Lipophilicity Membrane permeability Physicochemical profiling

(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride is a 4-phenylthiazole derivative featuring a para-aminomethylphenyl substituent at the thiazole 2-position, supplied as the hydrochloride salt with molecular formula C₁₆H₁₅ClN₂S and molecular weight 302.82 g/mol. The compound presents a calculated LogP of 4.36, topological polar surface area (TPSA) of 38.91 Ų, three rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C16H15ClN2S
Molecular Weight 302.82
CAS No. 1216262-97-3
Cat. No. B2668740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride
CAS1216262-97-3
Molecular FormulaC16H15ClN2S
Molecular Weight302.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN.Cl
InChIInChI=1S/C16H14N2S.ClH/c17-10-12-6-8-14(9-7-12)16-18-15(11-19-16)13-4-2-1-3-5-13;/h1-9,11H,10,17H2;1H
InChIKeyMQIVYSIPVORMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(4-Phenylthiazol-2-yl)phenyl)methanamine Hydrochloride (CAS 1216262-97-3): Structural and Physicochemical Baseline for Procurement Decision-Making


(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride is a 4-phenylthiazole derivative featuring a para-aminomethylphenyl substituent at the thiazole 2-position, supplied as the hydrochloride salt with molecular formula C₁₆H₁₅ClN₂S and molecular weight 302.82 g/mol . The compound presents a calculated LogP of 4.36, topological polar surface area (TPSA) of 38.91 Ų, three rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors . It is commercially available at ≥98% purity with recommended storage at 2–8 °C sealed under dry conditions . This compound serves as a versatile building block in medicinal chemistry, particularly for constructing biaryl-containing molecular architectures that exploit the 4-phenylthiazole pharmacophore recognized in multiple target classes including soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and adenosine receptors [1].

Why (4-(4-Phenylthiazol-2-yl)phenyl)methanamine Hydrochloride Cannot Be Replaced by Simpler Thiazole Analogs in Structure-Dependent Applications


Substituting (4-(4-phenylthiazol-2-yl)phenyl)methanamine hydrochloride with simpler in-class analogs such as (4-(thiazol-2-yl)phenyl)methanamine or (4-phenylthiazol-2-yl)methanamine introduces critical liabilities. The 4-phenyl group on the thiazole ring has been demonstrated across multiple SAR campaigns to be a key pharmacophoric element that enables low-nanomolar potency; the 4-phenylthiazole scaffold yielded dual sEH/FAAH inhibitors with IC₅₀ values as low as 2.5 nM and 9.8 nM, respectively [1], and adenosine A₃ receptor antagonists with Kᵢ values of 5–9 nM [2]. Removing this phenyl substituent (as in des-phenyl thiazole analogs) results in a LogP decrease of approximately 0.6 units (from 4.36 to 3.77) , altering membrane partitioning behavior. Conversely, eliminating the para-aminomethylphenyl spacer (as in (4-phenylthiazol-2-yl)methanamine) reduces the LogP by approximately 1.4 units (to 2.97) and removes the extended biaryl geometry that provides differential binding interactions [3]. These structural differences translate into non-interchangeable activity profiles in target engagement assays and cannot be compensated for by simple concentration adjustments.

Quantitative Differential Evidence for (4-(4-Phenylthiazol-2-yl)phenyl)methanamine Hydrochloride Versus Closest Analogs


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability Relative to Des-Phenyl and Spacer-Deleted Analogs

(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride exhibits a calculated LogP of 4.36, which is 0.59 log units higher than the des-phenyl analog (4-(thiazol-2-yl)phenyl)methanamine (LogP 3.77) and 1.39 log units higher than (4-phenylthiazol-2-yl)methanamine (LogP 2.97), which lacks the para-aminomethylphenyl spacer [1]. Each 1-unit increase in LogP corresponds to approximately a 10-fold increase in the octanol/water partition coefficient, predicting improved passive membrane permeability for the target compound .

Lipophilicity Membrane permeability Physicochemical profiling

Topological Polar Surface Area (TPSA) Advantage: Superior Predicted Membrane Diffusion vs. TPCA-1 Scaffold Class

The target compound possesses a TPSA of 38.91 Ų, which is 87.54 Ų lower than that of TPCA-1 (CAS 507475-17-4), a structurally distinct IKK-2 inhibitor with TPSA of 126.45 Ų . A TPSA below 60 Ų is generally considered favorable for blood-brain barrier penetration, while compounds with TPSA above 120 Ų face significant passive diffusion limitations . The 4-phenylthiazole scaffold's lower TPSA is a direct consequence of the absence of the ureido and carboxamide functionalities present in TPCA-1, offering a fundamentally different physicochemical profile [1].

TPSA Drug-likeness Membrane diffusion

Purity Specification Advantage: ≥98% vs. 94–97% for Closest Structural Analogs

Commercially, (4-(4-phenylthiazol-2-yl)phenyl)methanamine hydrochloride is routinely supplied at ≥98% purity by multiple vendors including ChemScene and Leyan . In contrast, the closest structural analog (4-(thiazol-2-yl)phenyl)methanamine hydrochloride (CAS 1187451-28-0) is typically offered at 95–97% purity , and (4-phenylthiazol-2-yl)methanamine (CAS 90916-45-3) at 94–95% purity . While these purity differences appear modest, a 1–4% increase in impurity burden can introduce confounding variables in dose-response assays, particularly when screening at high compound concentrations where trace impurities may exert off-target effects.

Purity Procurement specification Assay reproducibility

Storage Condition Divergence: Refrigerated Storage Requirement vs. Room-Temperature Analog Signals Differential Chemical Stability

(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride requires sealed, refrigerated storage at 2–8 °C per multiple vendor specifications . The des-phenyl analog (4-(thiazol-2-yl)phenyl)methanamine hydrochloride is specified for room-temperature storage under dry conditions . This divergence—refrigeration vs. ambient storage—indicates that the 4-phenyl substitution on the thiazole ring introduces a chemical stability liability not present in the simpler thiazole analog. Practically, this means procurement of the target compound requires cold-chain shipping and refrigerated inventory management, whereas the des-phenyl analog can be procured and stored without temperature control infrastructure .

Chemical stability Storage conditions Procurement logistics

Scaffold-Level Pharmacophoric Validation: 4-Phenylthiazole Moiety Enables Low Nanomolar Potency Across Multiple Target Classes

The 4-phenylthiazole scaffold—the core structural element of the target compound—has been independently validated in two distinct target classes. In the sEH/FAAH dual inhibition program, the 4-phenylthiazole-containing lead SW-17 achieved IC₅₀ values of 2.5 nM (sEH) and 9.8 nM (FAAH) [1]. In adenosine receptor antagonism, 2-amino-4-phenylthiazole derivatives yielded selective A₃ AR antagonists with Kᵢ values of 5–9 nM at the human A₃ receptor, and dual A₁/A₃ antagonists with Kᵢ values between 8 and 42 nM [2]. While direct potency data for the target compound itself is not yet reported in the peer-reviewed literature, these data establish that the 4-phenylthiazole core is a privileged pharmacophore capable of driving nanomolar target engagement—a feature absent in simpler thiazole scaffolds lacking the 4-phenyl substituent [1][2].

Pharmacophore Kinase inhibition Enzyme inhibition Structure-activity relationship

Molecular Architecture and Derivatization Vector: Extended Biaryl Geometry vs. Compact Analogs

The target compound provides a unique structural topology: a 4-phenylthiazole core connected via the thiazole 2-position to a para-aminomethylphenyl group, generating an extended biaryl system with a pendent primary amine. The molecular weight (302.82 g/mol) is 76.09 Da greater than (4-(thiazol-2-yl)phenyl)methanamine HCl (226.73 g/mol) and 112.56 Da greater than (4-phenylthiazol-2-yl)methanamine (190.26 g/mol) . Critically, the para-aminomethyl group provides a chemically accessible handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid diversification into focused libraries. The three rotatable bonds balance conformational flexibility with rigidity, a feature that supports induced-fit binding while maintaining favorable entropic properties. By contrast, (4-phenylthiazol-2-yl)methanamine offers only two rotatable bonds and a direct aminomethyl attachment to the thiazole, eliminating the extended geometry that can access distal binding pockets .

Molecular topology Derivatization Biaryl scaffold Medicinal chemistry

Recommended Application Scenarios for (4-(4-Phenylthiazol-2-yl)phenyl)methanamine Hydrochloride Based on Differentiated Evidence


Focused Library Synthesis Targeting the 4-Phenylthiazole Pharmacophore for Enzyme Inhibition Screening

The target compound is ideally suited as a core building block for constructing focused compound libraries aimed at exploiting the 4-phenylthiazole pharmacophore. As demonstrated by the SW-17 series, the 4-phenylthiazole core supports low-nanomolar dual sEH/FAAH inhibition (IC₅₀ 2.5 nM and 9.8 nM, respectively) , and has been independently validated for adenosine receptor antagonism with Kᵢ values of 5–9 nM [1]. The pendent primary amine on the para-aminomethylphenyl group provides a straightforward synthetic handle for rapid parallel derivatization via amide coupling with carboxylic acid building blocks, enabling exploration of binding pockets complementary to the 4-phenylthiazole core. The ≥98% commercial purity [2] minimizes purification burden prior to library synthesis, reducing the risk of side reactions from trace impurities.

Cell-Based Assay Development Requiring Predicted Membrane-Permeable Scaffolds

For intracellular target-based phenotypic screening, the target compound's calculated LogP of 4.36 and TPSA of 38.91 Ų predict favorable passive membrane permeability compared to more polar analogs such as TPCA-1 (PSA 126.45 Ų) [1]. The TPSA value falls well below the 60 Ų threshold associated with blood-brain barrier penetration, making derivatives of this scaffold candidates for CNS-targeted probe development. The low TPSA combined with moderate lipophilicity positions this scaffold advantageously when cell permeability is a known screening bottleneck, a consideration reinforced by the SAR from the Yuan et al. study where 4-phenylthiazole-based inhibitors demonstrated in vivo antinociceptive efficacy after systemic administration [2].

PROTAC and Targeted Protein Degradation Building Block Development

The extended biaryl architecture with a pendent primary amine makes the target compound a suitable starting point for designing PROTAC (Proteolysis-Targeting Chimera) linker-warhead conjugates. The three rotatable bonds provide sufficient conformational flexibility to optimize ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule—a critical parameter for efficient ubiquitination and degradation. The established precedent of phenyl-thiazole moieties in VHL-dependent PROTACs [1] further supports this application, as the 4-phenylthiazole core can serve as a VHL ligand mimetic when appropriately functionalized. The refrigerated storage requirement (2–8 °C) is consistent with the stability demands of PROTAC building blocks, which often contain reactive functional groups requiring cold storage.

Comparative Physicochemical Profiling for Scaffold Selection in Lead Optimization Campaigns

When evaluating multiple thiazole-containing scaffolds for a lead optimization campaign, the target compound's differentiated physicochemical profile—LogP 4.36 vs. 2.97–3.77 for simpler analogs, TPSA 38.91 Ų —provides a quantitatively distinct starting point. The higher LogP positions derivatives in a more lipophilic chemical space, which may be advantageous for targets with hydrophobic binding pockets but requires monitoring of solubility and metabolic stability. The three rotatable bonds , compared to two in (4-phenylthiazol-2-yl)methanamine, offer additional conformational sampling without excessive entropic penalty. Procurement of the target compound at ≥98% purity enables clean SAR interpretation from the outset, avoiding confounding impurity effects that can arise with lower-purity comparator scaffolds (94–97%) [1].

Quote Request

Request a Quote for (4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.